molecular formula C17H28N4O2S B2629052 N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-53-6

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2629052
CAS RN: 946247-53-6
M. Wt: 352.5
InChI Key: AYELCKQKIJVENP-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various cancers. MLN8054 is a promising drug candidate for cancer therapy due to its ability to selectively inhibit Aurora A kinase.

Scientific Research Applications

Synthesis and Characterization

  • Compounds structurally similar to N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide have been synthesized and characterized, with studies exploring their antibacterial, antifungal, and anticancer activities. These compounds are part of the thiophene-2-carboxaldehyde derivatives family, showing good antibacterial and antifungal activity while being less toxic in nature. Their binding characteristics and pharmacokinetic mechanisms were investigated through optical spectroscopic, anticancer, and docking studies, particularly focusing on their interactions with human serum albumin (HSA) and potential molecular targets within cancer cells (Shareef et al., 2016).

Anticancer Activity

  • The synthesis and evaluation of thiophene-2-carboxaldehyde derivatives have revealed their potential anticancer properties. The studies included the exploration of their optical spectroscopic characteristics, anticancer activities, and docking studies to understand their binding and interaction mechanisms with biological molecules, providing insights into their therapeutic potential (Shareef et al., 2016).

Antibacterial and Antifungal Properties

  • Investigations into novel chemical scaffolds for combating antibiotic resistance have led to the synthesis of phenylthiazole and phenylthiophene pyrimidindiamine derivatives, showing promising antibacterial activities. These studies aim to develop new compounds that can serve as alternatives to conventional antibiotics, with mechanisms of action that may involve disrupting bacterial cell membranes, indicating a potential avenue for addressing antibiotic resistance (Fan et al., 2020).

Chemical Interaction Studies

  • Detailed chemical studies have focused on the interaction of similar compounds with various receptors and biological molecules. These include investigations into their structural characteristics, binding kinetics, and the effects of molecular modifications on their biological activities. The research provides a foundation for understanding how these compounds interact at the molecular level and their potential implications for drug development (Shareef et al., 2016).

properties

IUPAC Name

N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S/c1-13(2)10-18-16(22)17(23)19-11-15(14-4-9-24-12-14)21-7-5-20(3)6-8-21/h4,9,12-13,15H,5-8,10-11H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYELCKQKIJVENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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